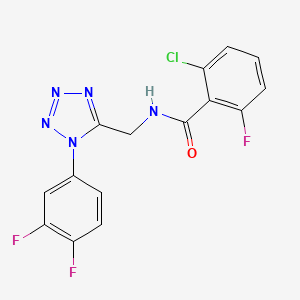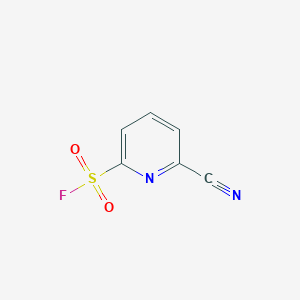
6-Cyanopyridine-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonyl fluorides, including compounds related to 6-Cyanopyridine-2-sulfonyl fluoride, can be achieved through several methods. One approach involves a [3 + 2] cycloaddition reaction of N-aminopyridines with 1-bromoethene-1-sulfonyl fluoride (BESF), yielding a variety of sulfonyl fluoride derivatives under mild conditions (Wu & Qin, 2023). Another method uses electrochemical oxidative coupling of thiols and potassium fluoride, offering an environmentally benign approach to prepare sulfonyl fluorides from readily available thiols or disulfides (Laudadio et al., 2019).
Molecular Structure Analysis
Detailed molecular structure analysis often involves computational studies and crystallography to understand the noncovalent interactions and structural properties of sulfonyl fluoride compounds. For instance, contrasting interactions of aromatic sulfonyl fluoride motifs have been examined through crystallography and Hirshfeld surface analysis, providing insights into how different halides in functional groups affect molecular interactions (Bellia et al., 2022).
Chemical Reactions and Properties
Sulfonyl fluorides participate in various chemical reactions, serving as versatile intermediates. They are used in sulfur(VI) fluoride exchange-based "click chemistry," highlighting their importance in synthetic chemistry for generating a wide range of high-valent sulfur linkages. The development of novel synthetic methods for accessing these functional groups is continually evolving, reflecting their broad utility and applicability (Erchinger et al., 2023).
Physical Properties Analysis
The physical properties of 6-Cyanopyridine-2-sulfonyl fluoride, such as solubility, melting point, and stability, are crucial for its handling and application in various chemical processes. However, specific studies on these properties were not identified in the search, suggesting a gap in the literature or the need for more focused research on this compound.
Chemical Properties Analysis
Chemical properties, including reactivity with different nucleophiles, stability under various conditions, and the ability to undergo further functionalization, are essential for understanding and applying 6-Cyanopyridine-2-sulfonyl fluoride in synthesis. The compound's role in generating sulfonyl fluoride-based motifs through reactions like electrochemical oxidative coupling or [3 + 2] cycloaddition underlines its utility and versatility in organic synthesis (Laudadio et al., 2019); (Wu & Qin, 2023).
Applications De Recherche Scientifique
Synthesis Methods for Sulfonyl Fluorides :
- Laudadio et al. (2019) developed an electrochemical approach for preparing sulfonyl fluorides, emphasizing its mildness and broad substrate scope, including various alkyl, benzyl, aryl, and heteroaryl thiols or disulfides (Laudadio et al., 2019).
- Xu et al. (2019) presented a method for synthesizing aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation, suitable for modifying natural products, amino acids, peptides, and drugs (Xu et al., 2019).
- Nie et al. (2021) introduced β-chloro alkenylsulfonyl fluorides (BCASF), demonstrating their versatile reactivity in a variety of transformations (Nie et al., 2021).
Applications in Medicinal Chemistry :
- Wu and Qin (2023) achieved high yields of various pyrazolo[1,5-a]pyridinyl, pyrazolo[1,5-a]quinolinyl, and pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides, indicating its potential value in medicinal chemistry and other disciplines (Wu & Qin, 2023).
Chemical Biology and Drug Discovery :
- The unique biological activity of sulfonyl fluorides has made them a subject of interest in chemical biology and drug discovery, as highlighted by Nielsen et al. (2018), who explored deoxyfluorination with sulfonyl fluorides, using machine learning to navigate the reaction space (Nielsen et al., 2018).
In Vitro Metabolic Stability for Medicinal Applications :
- King et al. (2023) investigated the metabolic stability of aryl sulfonyl fluorides, aiming to improve their applicability in medicinal, synthetic chemistry, and biological contexts (King et al., 2023).
Advancements in Sulfonyl Fluoride Synthesis :
- Cao et al. (2020) described a flow chemistry approach for the synthesis of sulfonyl fluorides, achieving high yields in a short residence time, which is significant for industrial-scale applications (Cao et al., 2020).
Orientations Futures
While specific future directions for 6-Cyanopyridine-2-sulfonyl fluoride are not mentioned, there is a growing interest in the development of fluorinated chemicals due to their improved physical, biological, and environmental properties . Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
Propriétés
IUPAC Name |
6-cyanopyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O2S/c7-12(10,11)6-3-1-2-5(4-8)9-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOMDPMYIPZNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyanopyridine-2-sulfonyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Oxopropoxy)phenoxy]acetic acid](/img/structure/B2491576.png)
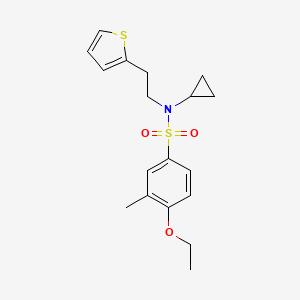
![3-(2-ethoxyphenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2491578.png)
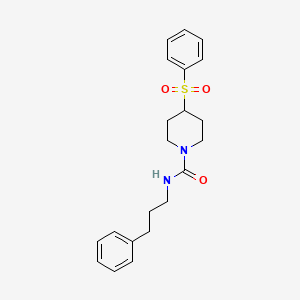
![(5R)-1,4-Diaza-bicyclo[3.2.1]octane](/img/structure/B2491581.png)
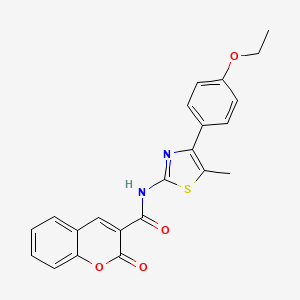
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone](/img/structure/B2491583.png)
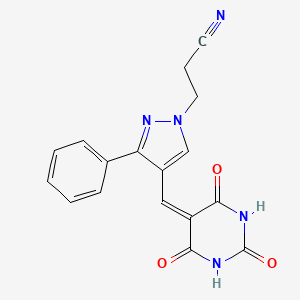
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine](/img/structure/B2491587.png)
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2491591.png)
![2-[(7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B2491593.png)
![2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2491597.png)
![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2491598.png)
